(Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Description
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom The compound’s structure includes a nitrile group, a sulfonyl group, and aromatic rings with methoxy and methyl substituents
Properties
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-13-4-8-16(9-5-13)24(20,21)17(12-19)10-14-6-7-15(22-2)11-18(14)23-3/h4-11H,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLPDYVSMVYTN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the enone intermediate: This can be achieved through the aldol condensation of 2,4-dimethoxybenzaldehyde and 4-methylacetophenone.
Introduction of the sulfonyl group: The enone intermediate can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the nitrile group:
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties. Research into the specific biological activities of this compound could reveal its potential as a therapeutic agent.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile: can be compared with other sulfonyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and potential applications. The presence of methoxy and methyl groups on the aromatic rings can affect its electronic properties and interactions with other molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
